4-Methyl-5-nitropicolinimidamide
Description
4-Methyl-5-nitropicolinimidamide is a heterocyclic compound derived from picolinamide, featuring a pyridine backbone substituted with a methyl group at position 4, a nitro group at position 5, and an imidamide functional group (NH$_2$-C=N-). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-methyl-5-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8N4O2/c1-4-2-5(7(8)9)10-3-6(4)11(12)13/h2-3H,1H3,(H3,8,9) |
InChI Key |
IHNRJEWDKLBZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinimidamide typically involves the nitration of 4-methylpicolinimidamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitropicolinimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Methyl-5-nitropicolinimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropicolinimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Published Literature ()
Key structural analogs include:
4-(4-Aminophenoxy)-N-methylpicolinamide (4): Differs in the substitution pattern, featuring an aminophenoxy group instead of the nitro and methyl groups on the pyridine ring.
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7): Shares a nitro group but positions it on a phenoxy substituent rather than the pyridine core. The fluorine atom introduces additional electronegativity, which may enhance stability or influence binding interactions in biological systems .
Complex Heterocyclic Derivatives from Patent Literature ()
Patent compounds such as 4-fluoro-N-(3-((4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-yloxy)methyl)cyclobutyl)-N-methylaniline feature indole and quinazoline moieties linked via oxygen bridges. Unlike 4-Methyl-5-nitropicolinimidamide, these compounds exhibit extended π-conjugation and larger molecular weights (>500 g/mol), which could impact solubility and pharmacokinetic profiles .
Comparative Data Table
Research Findings and Implications
- Reactivity: The nitro group in this compound likely activates the pyridine ring for electrophilic substitution at position 3 or deactivates it at position 5, contrasting with compound 4, where the aminophenoxy group directs reactivity to ortho/para positions .
- Stability : The imidamide group in this compound may confer greater hydrolytic stability compared to amide analogs like compound 4, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
